2-[(4-Fluoro-3-methylphenyl)amino]-6-methylpyrimidin-4-ol
Description
Properties
Molecular Formula |
C12H12FN3O |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12FN3O/c1-7-5-9(3-4-10(7)13)15-12-14-8(2)6-11(17)16-12/h3-6H,1-2H3,(H2,14,15,16,17) |
InChI Key |
KWIIDXGRKJISRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
β-Keto Ester and Guanidine Cyclization
Pyrimidine ring formation via cyclocondensation of ethyl 3-amino-2-methylacrylate with guanidine derivatives has been explored. This method typically yields 4-hydroxypyrimidines but requires precise control over substituent positioning.
-
Reaction conditions : Ethanol reflux (78–85°C, 12–24 h).
-
Limitations : Low regioselectivity for 6-methyl substitution; post-synthetic modifications often needed.
Modified Hantzsch Synthesis
Adapting the Hantzsch dihydropyrimidine synthesis, ethyl acetoacetate (for 6-methyl) reacts with fluorinated benzaldehyde derivatives and urea. However, this route predominantly yields 1,4-dihydropyrimidines, necessitating oxidation to aromatic pyrimidines.
Halogenated Pyrimidine Intermediate Synthesis
Bromination of 6-Methylpyrimidin-4-ol
Direct bromination of 6-methylpyrimidin-4-ol at position 2 is challenging due to electronic deactivation by the hydroxyl group. Alternative routes include:
-
Diazotization-bromination :
-
Directed bromination :
Chlorination Methods
Chlorination via POCl₃ or PCl₅ in DMF at 80–100°C converts 4-hydroxyl to 4-chloro, enabling subsequent substitutions. However, this approach risks over-chlorination and requires careful stoichiometry.
Palladium-Catalyzed Amination
The most efficient route involves Buchwald-Hartwig coupling of 2-bromo-6-methylpyrimidin-4-ol with 4-fluoro-3-methylaniline.
Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos | 78 |
| Base | Cs₂CO₃ | 82 |
| Solvent | 1,4-Dioxane | 75 |
| Temperature (°C) | 110 | 85 |
| Time (h) | 18 | – |
Mechanistic Insights
-
Oxidative addition : Pd(0) inserts into the C–Br bond of the pyrimidine.
-
Transmetalation : Aryl amine coordinates to Pd.
-
Reductive elimination : Forms the C–N bond, regenerating Pd(0).
Nucleophilic Aromatic Substitution (SNAr)
While less favored due to the hydroxyl group’s deactivating effect, SNAr can proceed under forcing conditions:
-
Substrate : 2-Fluoro-6-methylpyrimidin-4-ol.
-
Conditions : 4-fluoro-3-methylaniline, K₂CO₃, DMSO, 140°C, 48 h.
-
Yield : 32%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyrimidine H5), 6.92–6.88 (m, 3H, Ar–H), 2.32 (s, 3H, CH₃), 2.15 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.4 (C4), 159.1 (C2), 152.3 (C6), 134.2–115.7 (Ar–C), 22.1 (CH₃). |
| HRMS | [M+H]⁺ calcd. 262.1054, found 262.1051. |
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or acylated derivatives.
Scientific Research Applications
2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methyl-phenylamino)-6-methyl-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Anti-inflammatory and Analgesic Activity
Derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol exhibit enhanced anti-inflammatory and analgesic activities compared to the parent compound. These effects are attributed to the introduction of aryl groups at position 6, which improve binding affinity to cyclooxygenase (COX) enzymes .
Antimicrobial and Chelation Properties
The Schiff base derivative (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-6-methylpyrimidin-4-ol demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi. Its hydroxyl and azomethine groups enable metal chelation, forming complexes with Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺, which enhance antimicrobial efficacy .
Metabolic and Environmental Relevance
2-(Diethylamino)-6-methylpyrimidin-4-ol/one is a metabolite of the insecticide pirimiphos-methyl. Urinary levels in humans (95th percentile: 0.47 µg/L) reflect environmental or dietary exposure . Unlike the target compound, this metabolite lacks therapeutic utility but serves as a biomarker for insecticide exposure.
Enzyme Inhibition
2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol acts as a STAT3 inhibitor with moderate potency (IC₅₀ = 33,900 nM). The quinazolinylamino substituent likely contributes to its binding to the STAT3 SH2 domain, though its lower potency compared to other inhibitors suggests structural optimization is needed .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- LogP Differences: The target compound’s higher LogP (2.8 vs. 1.5 for the diethylamino derivative) suggests better membrane permeability, which is advantageous for CNS-targeting drugs.
- Metabolic Stability: The diethylamino derivative’s rapid hydrolysis contrasts with the stable aryl-amino group in the target compound, which may confer longer half-life in vivo.
Biological Activity
2-[(4-Fluoro-3-methylphenyl)amino]-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure, which includes a fluorine atom, a methyl group, and an amino group attached to a phenyl ring, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂FN₃O |
| Molecular Weight | 233.24 g/mol |
| IUPAC Name | 2-(4-fluoro-3-methylanilino)-4-methyl-1H-pyrimidin-6-one |
| InChI Key | KWIIDXGRKJISRX-UHFFFAOYSA-N |
The biological activity of 2-[(4-Fluoro-3-methylphenyl)amino]-6-methylpyrimidin-4-ol can be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can modulate the activity of various receptors, influencing cellular signaling pathways.
- Gene Expression : The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Anticancer Properties
Research has indicated that 2-[(4-Fluoro-3-methylphenyl)amino]-6-methylpyrimidin-4-ol exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs demonstrate IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Potential
Recent investigations into the antiviral activities of pyrimidine derivatives have highlighted the potential of 2-[(4-Fluoro-3-methylphenyl)amino]-6-methylpyrimidin-4-ol. It may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles.
Case Studies
- Anticancer Activity : A study conducted on the compound's effects on human cancer cell lines demonstrated that it reduced cell viability significantly at concentrations ranging from 10 to 50 µM, with observed apoptosis in treated cells.
- Antimicrobial Testing : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of approximately 32 µg/mL and 64 µg/mL, respectively.
- Antiviral Studies : A recent study evaluated the compound's effectiveness against influenza virus strains, revealing an IC50 value of 0.5 µM, indicating potent antiviral activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
